molecular formula C9H14N2 B8801831 4-(Pyridin-3-yl)butan-1-amine CAS No. 6021-23-4

4-(Pyridin-3-yl)butan-1-amine

Cat. No. B8801831
M. Wt: 150.22 g/mol
InChI Key: WSPOELFRDPKVAZ-UHFFFAOYSA-N
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Patent
US05081131

Procedure details

4-(3-Pyridinyl)butylamine was prepared by the procedure described in Helv. Chim. Acta. 65 1868-1883 (1982). 6-Bromobenz(cd)indol-2-thiol was prepared by the action of P2S5 upon 6-bromobenz(cd)indol-2-one in refluxing pyridine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].[Br:15][C:16]1[C:17]2[C:18]3[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=O)[C:19]=3[CH:26]=[CH:27][CH:28]=2.[N:29]1C=CC=CC=1>>[N:21]1[CH:28]=[CH:27][CH:26]=[C:19]([CH2:18][CH2:22][CH2:23][CH2:24][NH2:29])[CH:20]=1.[Br:15][C:16]1[C:17]2[C:18]3[C:22](=[CH:23][CH:24]=1)[N:21]=[C:20]([SH:2])[C:19]=3[CH:26]=[CH:27][CH:28]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=2C3=C(C(NC3=CC1)=O)C=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCCN
Name
Type
product
Smiles
BrC=1C=2C3=C(C(=NC3=CC1)S)C=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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